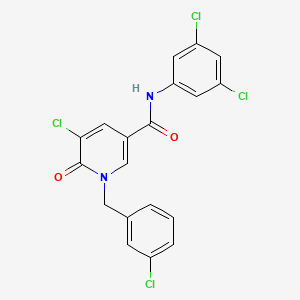

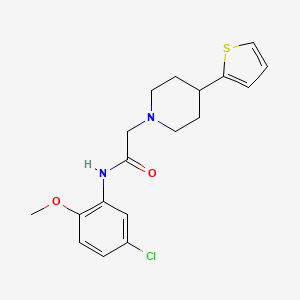

5-chloro-1-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

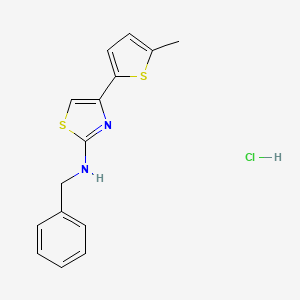

5-chloro-1-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl4N2O2 and its molecular weight is 442.12. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-1-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(3-chlorobenzyl)-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Physicochemical Studies

A detailed study on the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides, closely related to the compound , has been reported. These compounds were synthesized and analyzed for their physicochemical properties, interaction environments, and hydrogen bonding modes, providing insights into their potential applications in scientific research. The study highlights the significance of chlorine-containing compounds in structural and interaction analyses, which could be relevant to understanding the applications of the target compound in various fields, including material science and pharmaceutical research (Gallagher et al., 2022).

Synthesis and Characterization of Polyamides

In another study, new polyamides were synthesized through the polycondensation reaction of a pyridine-containing monomer with various aromatic diamines. This research highlights the utility of pyridine moieties, similar to those in the compound of interest, in creating novel polymeric materials with potential applications in the development of new materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008).

Antimicrobial Activity

The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, derived from compounds structurally related to the target compound, have been explored. These studies suggest potential applications of such compounds in developing new antimicrobial agents, showcasing the relevance of pyridinecarboxamides in therapeutic research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Advanced Material Synthesis

Research on the synthesis and characterization of new aromatic polyamides incorporating pyridine moieties demonstrates the compound's potential applications in material science, particularly in creating materials with enhanced thermal stability and solubility. This could lead to advancements in the development of high-performance polymers for various industrial applications (Choi & Jung, 2004).

Wirkmechanismus

Target of Action

TCMDC-123809, also known as 5-chloro-1-[(3-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide, primarily targets two key enzymes in the malaria parasite Plasmodium falciparum: the asparagine tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These enzymes play crucial roles in protein translation and RNA splicing, respectively, which are vital for the survival and proliferation of the parasite .

Mode of Action

TCMDC-123809 interacts with its targets through a unique mechanism known as reaction hijacking . In the case of PfAsnRS, the compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-123809 adduct that inhibits the enzyme . For PfCLK3, TCMDC-123809 acts as a reversible inhibitor, binding to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, thereby improving the selectivity of the compound .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-123809 affects the protein translation and RNA splicing pathways in the parasite. PfAsnRS is involved in the charging of tRNA with asparagine, a critical step in protein translation . PfCLK3, on the other hand, plays a role in the phosphorylation of splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . The disruption of these pathways hampers the parasite’s ability to produce essential proteins and process RNA, leading to its death .

Result of Action

The molecular and cellular effects of TCMDC-123809’s action include the inhibition of protein translation and activation of the amino acid starvation response due to PfAsnRS inhibition . The inhibition of PfCLK3 disrupts RNA splicing, further impairing the parasite’s ability to produce essential proteins . These disruptions lead to the death of the parasite, demonstrating the compound’s antiparasiticidal activity .

Action Environment

The action, efficacy, and stability of TCMDC-123809 can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the parasite’s stage of development, as both PfAsnRS and PfCLK3 are active in all stages of the parasite’s life cycle . Additionally, the compound’s efficacy may be influenced by the presence of resistance-conferring mutations in the parasite

Eigenschaften

IUPAC Name |

5-chloro-1-[(3-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl4N2O2/c20-13-3-1-2-11(4-13)9-25-10-12(5-17(23)19(25)27)18(26)24-16-7-14(21)6-15(22)8-16/h1-8,10H,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUQLBBGBFNAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2936100.png)

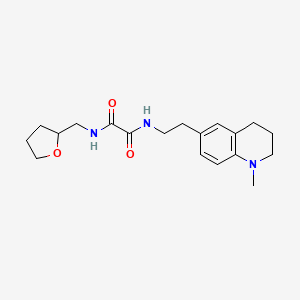

![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)

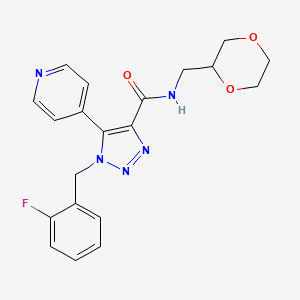

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)

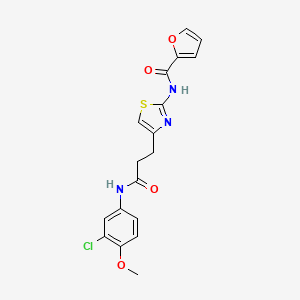

![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)

![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)